molecular formula C21H30O3 B14208817 5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one CAS No. 830341-89-4

5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one

Cat. No.: B14208817
CAS No.: 830341-89-4
M. Wt: 330.5 g/mol
InChI Key: ZXZXBVFNUZSVAV-UHFFFAOYSA-N
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Description

5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is a complex organic compound with a unique structure that includes a dioxolane ring, a phenyl group, and a dimethyloctenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one typically involves multi-step reactions. One common method includes the reaction of 3,7-dimethyloct-6-en-1-ol with phenylacetic acid in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-one under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl or dioxolane derivatives.

Scientific Research Applications

5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloct-6-en-1-yl decanoate
  • 3,7-Dimethyloct-6-en-1-yl palmitate
  • 3,7-Dimethyloct-6-en-1-yl formate

Uniqueness

5-(3,7-Dimethyloct-6-EN-1-YL)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

830341-89-4

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

5-(3,7-dimethyloct-6-enyl)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C21H30O3/c1-16(2)10-9-11-17(3)14-15-21(18-12-7-6-8-13-18)19(22)23-20(4,5)24-21/h6-8,10,12-13,17H,9,11,14-15H2,1-5H3

InChI Key

ZXZXBVFNUZSVAV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCC1(C(=O)OC(O1)(C)C)C2=CC=CC=C2

Origin of Product

United States

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